

# An In-depth Technical Guide to Key Chemical Compounds

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## Compound of Interest

Compound Name: Methyl Violet B base

Cat. No.: B7814518

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A Note to the Reader: The initial query presented a discrepancy between the provided CAS number, 52080-58-7, and the chemical name, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." Our comprehensive analysis indicates that CAS number 52080-58-7 correctly identifies the compound Solvent Violet 8, a well-known dye. Conversely, the provided chemical name, while specific, did not yield an exact match in chemical databases. However, the structural elements described closely resemble 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS number 73963-42-5), a significant intermediate in pharmaceutical synthesis.

Recognizing this potential ambiguity, and in the spirit of providing a thorough and useful technical resource, this guide will address both compounds. We will begin with the compound definitively identified by the CAS number provided, Solvent Violet 8, and follow with a detailed examination of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, the likely compound of interest for researchers in drug development.

## Part 1: Solvent Violet 8 (CAS: 52080-58-7)

### Introduction and Core Applications

Solvent Violet 8, also known as **Methyl Violet B base**, is a synthetic organic dye belonging to the triarylmethane class.<sup>[1][2]</sup> Its vibrant violet hue and solubility in organic solvents have established it as a versatile colorant in numerous industrial applications.<sup>[1][3]</sup> Primarily, it is utilized in the manufacturing of inks, including printing and ribbon inks, as well as in the coloring of plastics, resins, lacquers, and shoe polishes.<sup>[1]</sup> In a laboratory setting, its strong

staining properties make it valuable in histology and microbiology for visualizing cellular structures.<sup>[4]</sup>

## Physicochemical Properties of Solvent Violet 8

The following table summarizes the key physicochemical properties of Solvent Violet 8.

Property	Value	Source(s)
CAS Number	52080-58-7	<sup>[1][5][6]</sup>
Molecular Formula	C <sub>24</sub> H <sub>25</sub> N <sub>3</sub> or C <sub>24</sub> H <sub>27</sub> N <sub>3</sub>	<sup>[4][5]</sup>
Molecular Weight	355.48 g/mol or 357.49 g/mol	<sup>[4][5]</sup>
Appearance	Violet or dark purple powder	<sup>[4][5][6]</sup>
Melting Point	140 - 150 °C	<sup>[4][5][6]</sup>
Solubility	Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethanol, benzyl alcohol, and fatty acids. Insoluble in water.	<sup>[1][5][7]</sup>
Storage Temperature	Recommended to be stored in a refrigerator under an inert atmosphere due to its hygroscopic nature.	<sup>[5][8]</sup>

## Experimental Protocol: Preparation of Solvent Violet 8

The synthesis of Solvent Violet 8 typically involves the oxidation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with copper chloride as an oxidizing agent.<sup>[7]</sup> An alternative route involves the air oxidation of a mixture of N,N-dimethylaniline, phenol, sodium chloride, and copper sulfate.<sup>[7]</sup> The resulting product is a mixture of methylated pararosanilines, primarily containing N-tetra, penta-, and hexa-methylated derivatives.<sup>[7]</sup>

## Safety and Handling

Solvent Violet 8 is classified as a hazardous substance. It may cause cancer and is harmful if swallowed or inhaled.[2] It can also cause serious eye and skin irritation.[2] Appropriate personal protective equipment, including a NIOSH/OSHA-approved respirator, gloves, and protective clothing, should be used when handling this compound.[2]

## Part 2: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

### Introduction and Core Applications

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial intermediate in the synthesis of the pharmaceutical agent Cilostazol.[4][5] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[2][4] This intermediate's structure, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in medicinal chemistry.[4][5]

### Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The following table summarizes the key physicochemical properties of this compound.

Property	Value	Source(s)
CAS Number	73963-42-5	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>19</sub> ClN <sub>4</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Molecular Weight	242.75 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Appearance	White solid	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	49 - 52 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water.	<a href="#">[4]</a>
pKa	1.23 ± 0.10 (Predicted)	<a href="#">[2]</a> <a href="#">[4]</a>
Storage Temperature	2 - 8 °C, sealed in a dry environment.	<a href="#">[4]</a> <a href="#">[6]</a>

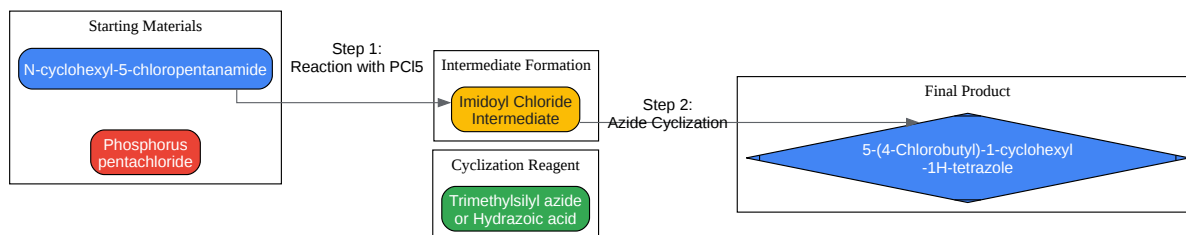
## Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route to this tetrazole derivative involves a two-step process starting from N-cyclohexyl-5-chloropentanamide.[\[1\]](#)[\[4\]](#)

**Step 1: Formation of the Imidoyl Chloride** N-cyclohexyl-5-chloropentanamide is reacted with phosphorus pentachloride, typically in a solvent like benzene or toluene at a controlled temperature (e.g., 0°C to room temperature), to form the corresponding imidoyl chloride.[\[9\]](#)

**Step 2: Azide Cyclization** The imidoyl chloride intermediate is then reacted with an azide source, such as trimethylsilyl azide or hydrazoic acid, to facilitate the cyclization and formation of the tetrazole ring.[\[1\]](#)[\[4\]](#) The reaction is typically carried out at room temperature over several hours.[\[1\]](#)

The following diagram illustrates this synthetic workflow:



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*Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.*

## Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a validated method for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in drug products. This method demonstrates good specificity and accuracy.[5]

## Safety and Handling

This compound is classified as an irritant and may be a flammable solid.[4][8] It should be handled with care, using appropriate personal protective equipment. Store in a sealed container in a cool, dry place.[4]

## References

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